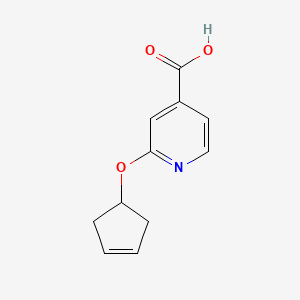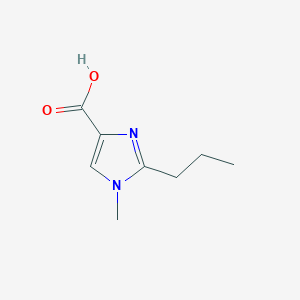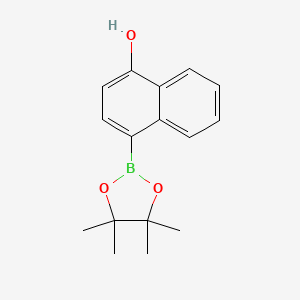
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Descripción general
Descripción
“4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1706430-20-7 . It has a molecular weight of 229.2 and its IUPAC name is 2-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F3NO/c1-7-5-8(3-4-15)6-9(10(7)16-2)11(12,13)14/h5-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Aplicaciones Científicas De Investigación
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP), which include derivatives of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridines (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods would depend on the specific derivative and its intended use .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Crop-Protection Products
Pharmaceutical and Veterinary Industries
- Summary of Application : The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridine (TFMP) and its derivatives . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application : The synthesis of TFMP and its derivatives involves various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds . These compounds are used to prevent crop losses caused by parasites and protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods of Application : The synthesis of TFMP and its derivatives involves various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- Methods of Application : The synthesis of TFMP and its derivatives involves various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Synthesis of Fluorinated Organic Chemicals
Development of Pesticides
Manufacturing of Trifluoromethylpyridines
Propiedades
IUPAC Name |
2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7-5-8(3-4-15)6-9(10(7)16-2)11(12,13)14/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHSKCSBRLUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185015 | |
| Record name | Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
1706430-20-7 | |
| Record name | Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706430-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)

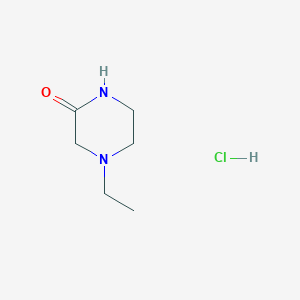
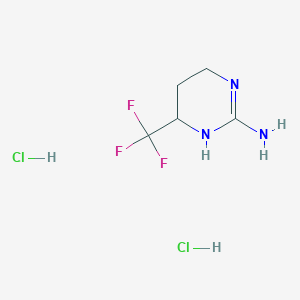
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)
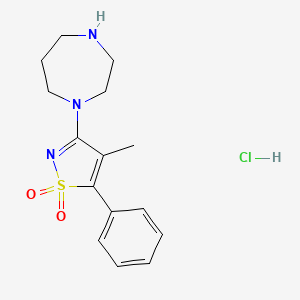
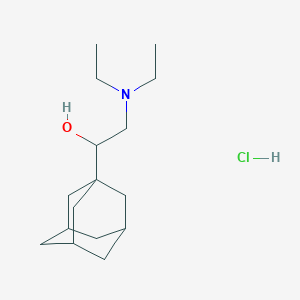
![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)
![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)

